molecular formula C23H19ClN2O2 B2431718 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole CAS No. 325474-02-0

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole

Cat. No.: B2431718
CAS No.: 325474-02-0
M. Wt: 390.87
InChI Key: AXTSOXSNSLPHHI-UHFFFAOYSA-N
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Description

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a chlorophenyl group, a nitroethyl group, and a methylphenyl group attached to the indole core, making it a unique structure with potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific steps for synthesizing this compound would include the preparation of the appropriate substituted phenylhydrazine and ketone precursors, followed by their condensation and cyclization to form the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while electrophilic substitution can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to various receptors, enzymes, and proteins, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and nitroethyl groups enhances its potential for various chemical reactions and biological activities, distinguishing it from other indole derivatives.

Properties

IUPAC Name

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c1-15-6-8-17(9-7-15)23-22(19-4-2-3-5-21(19)25-23)20(14-26(27)28)16-10-12-18(24)13-11-16/h2-13,20,25H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTSOXSNSLPHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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